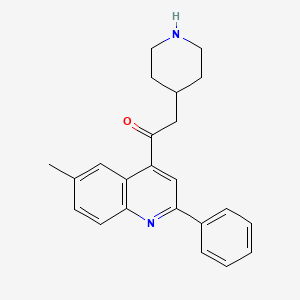
1H-1,2,3-Triazole-4,5-dicarboxaldehyde, 1-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-1H-1,2,3-triazole-4,5-dicarbaldehyde is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the triazole ring and two aldehyde groups at the 4 and 5 positions of the triazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-1,2,3-triazole-4,5-dicarbaldehyde can be synthesized through a multi-step process. One common method involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction typically involves the use of benzyl azide and propargyl aldehyde as starting materials. The reaction is carried out in the presence of a copper catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in a suitable solvent like water or ethanol .
Industrial Production Methods: Industrial production of 1-benzyl-1H-1,2,3-triazole-4,5-dicarbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-1H-1,2,3-triazole-4,5-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Major Products Formed:
Oxidation: 1-Benzyl-1H-1,2,3-triazole-4,5-dicarboxylic acid.
Reduction: 1-Benzyl-1H-1,2,3-triazole-4,5-dimethanol.
Substitution: Various substituted triazole derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
1-Benzyl-1H-1,2,3-triazole-4,5-dicarbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 1-benzyl-1H-1,2,3-triazole-4,5-dicarbaldehyde involves its interaction with various molecular targets and pathways. The triazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in proteins, affecting their function. Additionally, the aldehyde groups can react with nucleophiles, such as amines, to form imines, which can further interact with biological molecules .
Comparaison Avec Des Composés Similaires
1-Benzyl-1H-1,2,3-triazole-4,5-dicarbaldehyde can be compared with other triazole derivatives, such as:
1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde: Lacks the second aldehyde group, making it less reactive in certain chemical reactions.
1-Benzyl-1H-1,2,3-triazole-5-carbaldehyde: Similar to the above compound but with the aldehyde group at a different position.
1-Benzyl-1H-1,2,3-triazole-4,5-dicarboxylic acid: The oxidized form of 1-benzyl-1H-1,2,3-triazole-4,5-dicarbaldehyde, with carboxylic acid groups instead of aldehydes.
The uniqueness of 1-benzyl-1H-1,2,3-triazole-4,5-dicarbaldehyde lies in its dual aldehyde functionality, which allows for diverse chemical modifications and applications.
Propriétés
Numéro CAS |
103532-75-8 |
|---|---|
Formule moléculaire |
C11H9N3O2 |
Poids moléculaire |
215.21 g/mol |
Nom IUPAC |
1-benzyltriazole-4,5-dicarbaldehyde |
InChI |
InChI=1S/C11H9N3O2/c15-7-10-11(8-16)14(13-12-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 |
Clé InChI |
AAVUCWJDTFXLPW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C(=C(N=N2)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


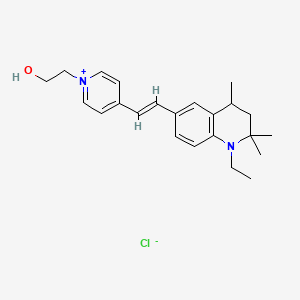
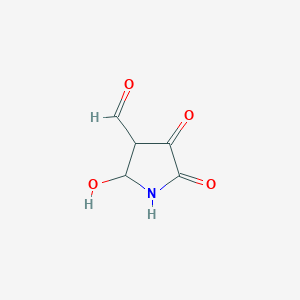
![2-(Difluoromethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12891225.png)
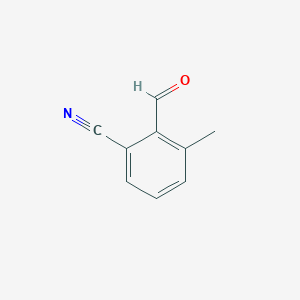
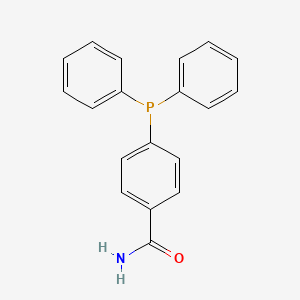
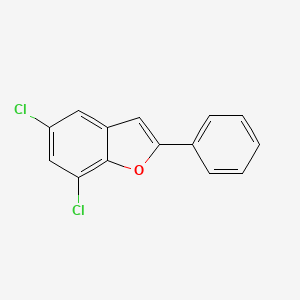

![4-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12891279.png)
![2-(Aminomethyl)-4-cyanobenzo[d]oxazole](/img/structure/B12891287.png)



![(E)-1-Phenyl-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine](/img/structure/B12891306.png)
